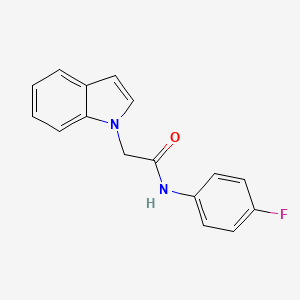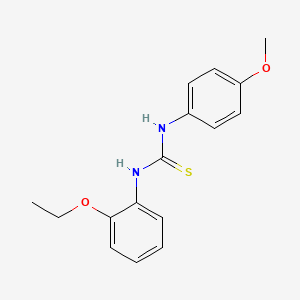
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one, also known as coumarin, is a natural organic compound with a sweet odor. It is widely used in perfumes, cosmetics, and food flavorings. Coumarin has also been studied for its potential medicinal properties, including its anti-inflammatory, anticoagulant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is complex and varies depending on the specific biological activity being studied. Coumarin has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Coumarin also has anticoagulant effects by inhibiting the activity of thrombin and factor Xa. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Coumarin also has anticoagulant effects by inhibiting the activity of clotting factors and platelet aggregation. In addition, this compound has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Coumarin is also stable and can be stored for long periods of time. However, 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, caution should be taken when working with this compound and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for the research of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one. One direction is the development of this compound derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a natural organic compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, anticoagulant, and anticancer effects. Coumarin can be synthesized through several methods and has several advantages for lab experiments. However, caution should be taken when working with this compound due to its potential toxicity at high doses. There are several future directions for the research of this compound, including the development of this compound derivatives and investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Perkin reaction, and Knoevenagel reaction. The Pechmann condensation reaction involves the condensation of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a catalyst, such as sodium acetate. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a catalyst, such as piperidine. These methods have been optimized to produce 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one in high yields and purity.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory, anticoagulant, and anticancer effects. Coumarin has also been investigated for its potential as an antioxidant, antifungal, and antimicrobial agent. Coumarin derivatives have been developed and tested for their potential as therapeutic agents for various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
7-ethoxy-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-11-9(3)12-7-6-10(16-5-2)8-13(12)17-14(11)15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNCMYNZIUVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976401 |
Source


|
| Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6094-64-0 |
Source


|
| Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)
